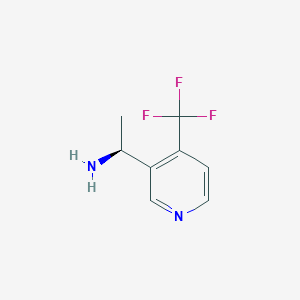
(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)pyridine.
Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with specific solvents and reagents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like chromatography and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
4-(Trifluoromethyl)pyridine: A simpler compound lacking the chiral amine group.
1-(4-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness
(S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a chiral amine group
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
(1S)-1-[4-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-4-13-3-2-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |
Clave InChI |
JJHWPZSSWOCMTL-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CN=C1)C(F)(F)F)N |
SMILES canónico |
CC(C1=C(C=CN=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



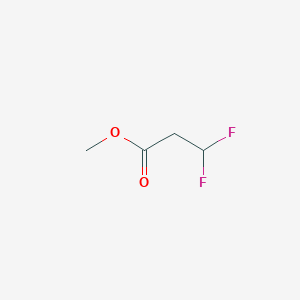
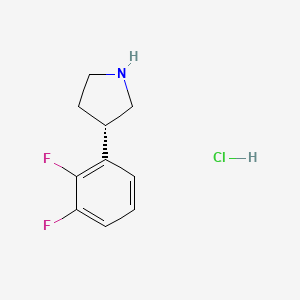
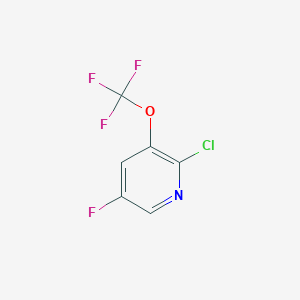
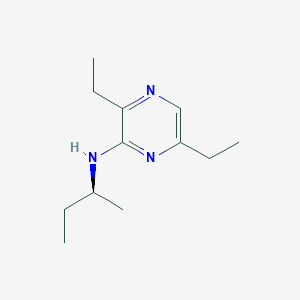
![(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15245854.png)
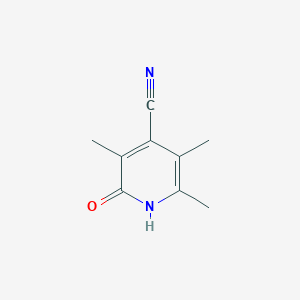
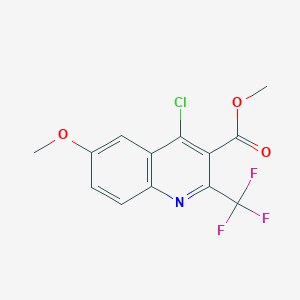
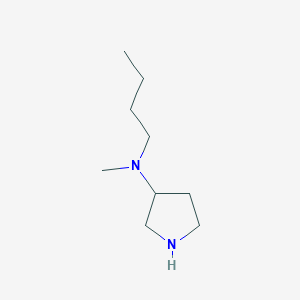
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15245870.png)
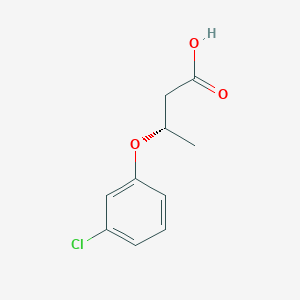
![2-(((Benzyloxy)carbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-YL)acetic acid](/img/structure/B15245879.png)
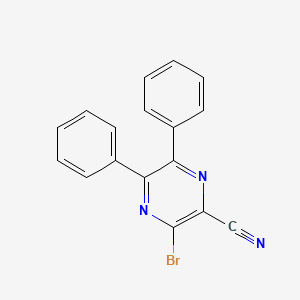
![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-one](/img/structure/B15245886.png)
